molecular formula C19H13N3 B3356666 2,3-Diphenylpyrido[3,4-b]pyrazine CAS No. 67899-59-6

2,3-Diphenylpyrido[3,4-b]pyrazine

Cat. No.: B3356666
CAS No.: 67899-59-6
M. Wt: 283.3 g/mol
InChI Key: NENQBISDXSLACH-UHFFFAOYSA-N
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Description

2,3-Diphenylpyrido[3,4-b]pyrazine is an aromatic heterocyclic compound that features a pyrido[3,4-b]pyrazine core substituted with phenyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylpyrido[3,4-b]pyrazine can be synthesized through a multi-step process involving the condensation of appropriate diamino and diketone precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, where bromo-substituted pyrido[3,4-b]pyrazine derivatives are coupled with phenylboronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl2·CH2Cl2, in tetrahydrofuran (THF) using potassium carbonate as a base at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylpyrido[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[3,4-b]pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,3-Diphenylpyrido[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-diphenylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

2,3-Diphenylpyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3-diphenylpyrido[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)22-17-13-20-12-11-16(17)21-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQBISDXSLACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331345
Record name 2,3-diphenylpyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67899-59-6
Record name NSC521766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-diphenylpyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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